molecular formula C23H24N2O4S B11534897 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide

2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide

Cat. No.: B11534897
M. Wt: 424.5 g/mol
InChI Key: MYNOIRZLCMNWIW-UHFFFAOYSA-N
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Description

2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-methoxybenzenesulfonamide: This can be achieved by reacting 4-methoxyaniline with sulfonyl chloride under basic conditions.

    Formation of the acetamide intermediate: The 4-methoxybenzenesulfonamide is then reacted with 4-methylbenzoyl chloride to form the corresponding acetamide.

    Final coupling reaction: The acetamide intermediate is coupled with 4-methylphenylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.

    Reduction: Formation of primary amines from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide and acetamide groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The acetamide group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: A simpler compound with similar functional groups but lacking the sulfonamide moiety.

    N-(4-Methylphenyl)acetamide: Similar structure but without the methoxy and sulfonamide groups.

    N-(4-Methoxyphenyl)-N-methylacetamide: Contains a methoxy group and an acetamide group but differs in the substitution pattern.

Uniqueness

2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide is unique due to the presence of both sulfonamide and acetamide groups, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-4-8-19(9-5-17)24-23(26)16-25(20-10-12-21(29-3)13-11-20)30(27,28)22-14-6-18(2)7-15-22/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

MYNOIRZLCMNWIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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